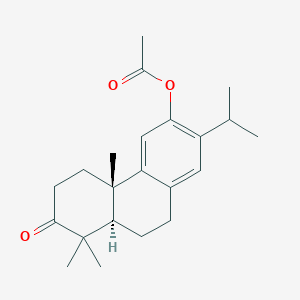
Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for use in many different scientific and medical applications.
Wirkmechanismus
The mechanism of action of Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. This makes it a potentially valuable tool for researchers looking to better understand the underlying mechanisms of disease and develop new treatments.
Biochemische Und Physiologische Effekte
Studies have shown that Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- has a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation in the body. These effects make it a promising candidate for use in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl-. One area of interest is in the development of new drugs and therapies for the treatment of cancer and other diseases. Other potential directions include further studies on the compound's mechanism of action, as well as its potential applications in materials science and other fields of research.
In conclusion, Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- is a promising compound that has been widely studied for its potential applications in various fields of research. Its unique structure and properties make it a valuable tool for researchers looking to better understand the underlying mechanisms of disease and develop new treatments. While there are still many unanswered questions about this compound, its potential applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- can be achieved through several different methods, including the reaction of 2-aminobenzophenone with an aldehyde in the presence of a reducing agent. This method has been shown to be effective in producing high yields of the compound, making it a popular choice for researchers looking to study its properties.
Wissenschaftliche Forschungsanwendungen
Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- has been studied extensively for its potential applications in a variety of scientific and medical fields. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
16460-56-3 |
|---|---|
Produktname |
Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- |
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2,3-diphenyl-1,4-dihydrophthalazine |
InChI |
InChI=1S/C20H18N2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22(21)20-13-5-2-6-14-20/h1-14H,15-16H2 |
InChI-Schlüssel |
RTAUPKZNXSQIGT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN(N1C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2=CC=CC=C2CN(N1C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
16460-56-3 |
Synonyme |
Phthalazine,1,2,3,4-tetrahydro-2,3-diphenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















